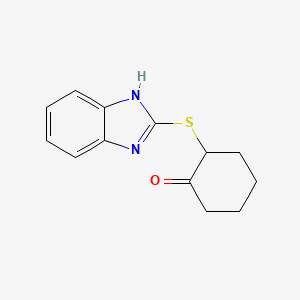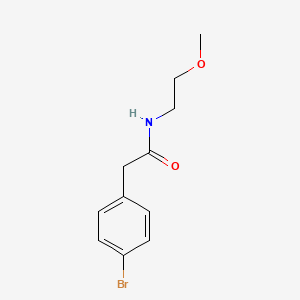
2-(1H-benzimidazol-2-ylthio)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylthio)cyclohexanone, also known as BHCK, is a chemical compound that has gained significant attention in the field of scientific research. BHCK is a heterocyclic compound that contains a benzimidazole ring and a cyclohexanone ring. It has been found to have various biochemical and physiological effects, making it a promising compound for further research.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)cyclohexanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been found to inhibit the replication of certain viruses by interfering with viral replication machinery. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
実験室実験の利点と制限
2-(1H-benzimidazol-2-ylthio)cyclohexanone has several advantages as a compound for lab experiments. It is a relatively simple compound to synthesize, and it has been found to have various biochemical and physiological effects. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to be relatively non-toxic, making it a promising compound for further research.
However, there are also some limitations to using 2-(1H-benzimidazol-2-ylthio)cyclohexanone in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to be relatively unstable, which can make it difficult to store and handle.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)cyclohexanone. One potential direction is to further investigate its potential as an anticancer agent. Another potential direction is to investigate its potential as an antiviral agent, particularly in the context of emerging viral diseases. Additionally, further research could be done to investigate the mechanism of action of 2-(1H-benzimidazol-2-ylthio)cyclohexanone and its potential as an anti-inflammatory agent. Finally, research could be done to develop more stable and soluble analogs of 2-(1H-benzimidazol-2-ylthio)cyclohexanone that could be used in a wider range of experiments.
Conclusion
In conclusion, 2-(1H-benzimidazol-2-ylthio)cyclohexanone is a promising compound for scientific research due to its various biochemical and physiological effects. It has been studied for its potential as an anticancer, antiviral, and anti-inflammatory agent. While there are some limitations to using 2-(1H-benzimidazol-2-ylthio)cyclohexanone in lab experiments, there are also several future directions for research on this compound. With further research, 2-(1H-benzimidazol-2-ylthio)cyclohexanone could potentially be developed into a valuable tool for scientific research.
合成法
The synthesis of 2-(1H-benzimidazol-2-ylthio)cyclohexanone involves the reaction of cyclohexanone with o-phenylenediamine, followed by the reaction with sulfur to form the benzimidazole ring. The final product is obtained by the reaction of the intermediate with thionyl chloride. The synthesis of 2-(1H-benzimidazol-2-ylthio)cyclohexanone is a straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
2-(1H-benzimidazol-2-ylthio)cyclohexanone has been found to have several applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. 2-(1H-benzimidazol-2-ylthio)cyclohexanone has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses. Additionally, 2-(1H-benzimidazol-2-ylthio)cyclohexanone has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-11-7-3-4-8-12(11)17-13-14-9-5-1-2-6-10(9)15-13/h1-2,5-6,12H,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZANEDGITFZGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)
![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)
![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)





![4-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4929548.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)
![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
